

9-Methyladenine-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 9-Methyl Adenine-d3

Cat. No.: B561801

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An In-depth Technical Guide to 9-Methyladenine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 9-Methyladenine-d3, a deuterated isotopologue of the naturally occurring modified purine, 9-methyladenine. This document is intended for researchers and professionals in the fields of analytical chemistry, drug metabolism, and molecular biology who require detailed technical data and procedural insights for the application of this compound in their studies.

Core Compound Data

9-Methyladenine-d3 is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses for the accurate determination of 9-methyladenine in various biological matrices.^{[1][2][3]} Its stable isotope label allows for differentiation from the endogenous, unlabeled analyte, thereby correcting for variations in sample preparation and instrument response.

Physicochemical Properties

Property	Value	Reference
CAS Number	130859-46-0	
Molecular Formula	C ₆ H ₄ D ₃ N ₅	
Molecular Weight	152.17 g/mol	
Appearance	White to off-white solid	
Storage Temperature	-20°C	

Related Unlabeled Compound Properties (9-Methyladenine)

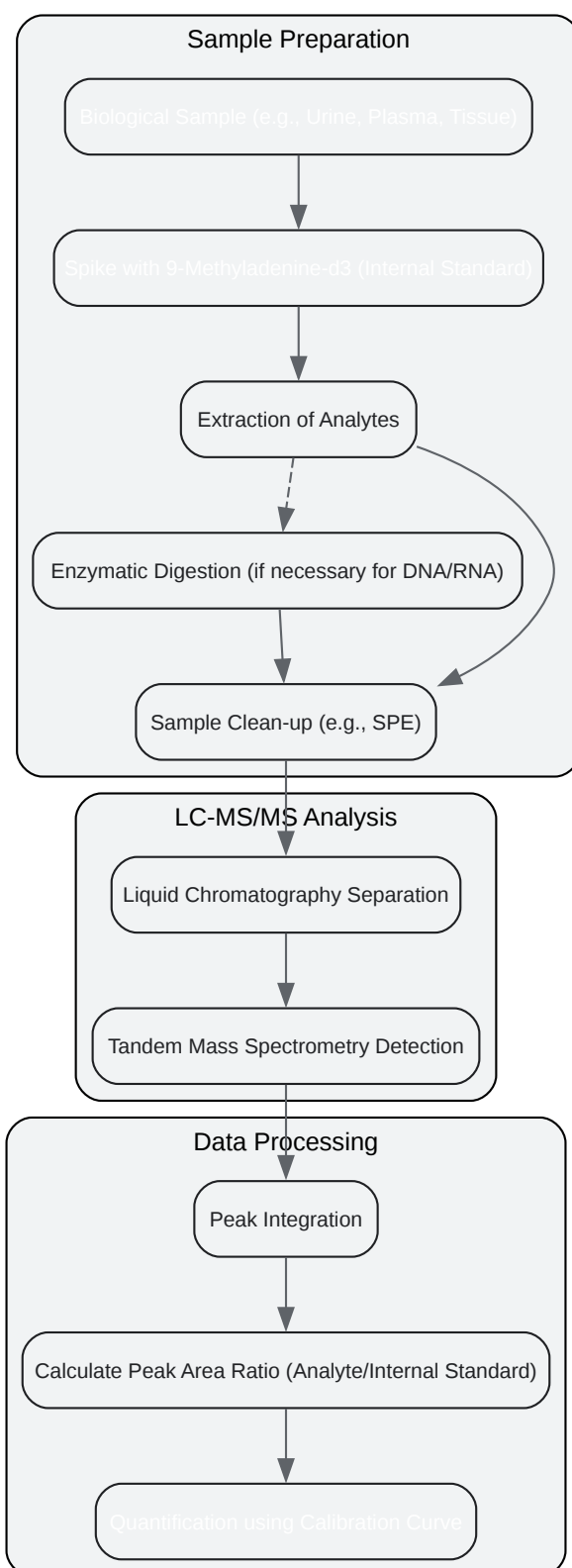
Property	Value	Reference
CAS Number	700-00-5	
Molecular Formula	C ₆ H ₇ N ₅	
Molecular Weight	149.15 g/mol	
Melting Point	300-305 °C	
Biological Role	Metabolite	

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

The primary application of 9-Methyladenine-d3 is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 9-methyladenine. This technique is the gold standard for quantitative analysis due to its high sensitivity, specificity, and accuracy.

Experimental Workflow for Quantification of 9-Methyladenine

The following diagram illustrates the typical workflow for the quantification of 9-methyladenine in a biological sample using 9-Methyladenine-d3 as an internal standard.



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Workflow for 9-Methyladenine Quantification

Detailed Experimental Protocol: Quantification of 9-Methyladenine in Urine

This protocol is a representative method for the analysis of 9-methyladenine in urine samples. Optimization will be required for different sample matrices and instrumentation.

1. Materials and Reagents:

- 9-Methyladenine standard
- 9-Methyladenine-d3 internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Urine samples
- Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Preparation of Standards and Samples:

- Prepare a stock solution of 9-Methyladenine and 9-Methyladenine-d3 in methanol.
- Generate a calibration curve by serially diluting the 9-Methyladenine stock solution and spiking a fixed concentration of the 9-Methyladenine-d3 internal standard into each calibrator.
- For urine samples, thaw and centrifuge to remove particulates.
- To a known volume of urine, add the 9-Methyladenine-d3 internal standard.

3. Sample Extraction and Clean-up:

- Condition the SPE cartridge according to the manufacturer's instructions.
- Load the urine sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analyte and internal standard.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate 9-methyladenine from other urine components.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
- Tandem Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - 9-Methyladenine: Precursor ion (m/z) -> Product ion (m/z)
 - 9-Methyladenine-d3: Precursor ion (m/z) -> Product ion (m/z)

- Note: Specific MRM transitions should be optimized for the instrument used.

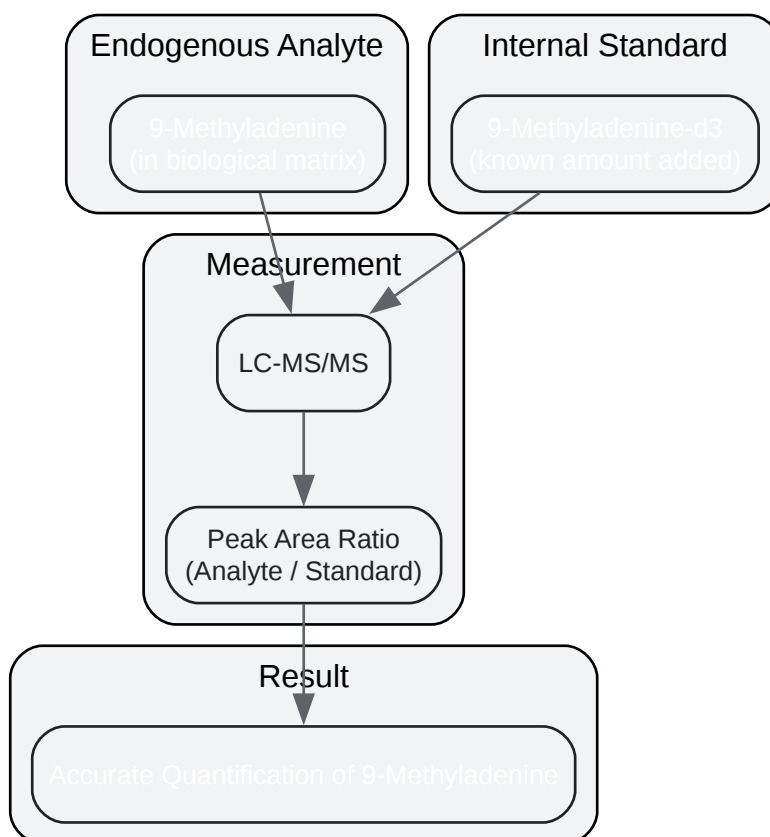
5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of 9-methyladenine to 9-Methyladenine-d3.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
- Determine the concentration of 9-methyladenine in the urine samples from the calibration curve.

Biological Context and Signaling

While 9-methyladenine is known to be a metabolite, its specific roles in signaling pathways are not as extensively characterized as other methylated nucleosides like N6-methyladenosine (m6A) or N1-methyladenine (m1A). These related compounds are involved in the post-transcriptional regulation of gene expression, affecting RNA stability, splicing, and translation. The quantification of 9-methyladenine may be relevant in studies of DNA and RNA modification and metabolism.

The logical relationship in which 9-Methyladenine-d3 is most critically involved is its use as a tool for the accurate measurement of its endogenous counterpart. This relationship is depicted in the following diagram.



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Role of 9-Methyladenine-d3 in Quantification

Synthesis of Isotopically Labeled 9-Methyladenine

The synthesis of isotopically labeled compounds like 9-Methyladenine-d3 is a specialized process. While specific synthesis routes for this compound are proprietary to commercial suppliers, general approaches for creating deuterated methyl groups on nucleobases involve multi-step chemical synthesis. This often includes the use of deuterated methylating agents to introduce the stable isotope label onto a precursor molecule. Custom synthesis services are available for researchers who require specific labeling patterns or larger quantities.

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References

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